molecular formula C7H8N2O3 B13110111 Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13110111
M. Wt: 168.15 g/mol
InChI Key: ZIROWQOYYCZSAC-UHFFFAOYSA-N
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Description

Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C7H7NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of methyl 6-chloronicotinate with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate: Similar structure but lacks the amino group.

    N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Contains an amide group instead of an ester group.

    Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates: Differ in the substituents on the pyridine ring.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 4-amino-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-3-9-6(10)2-5(4)8/h2-3H,1H3,(H3,8,9,10)

InChI Key

ZIROWQOYYCZSAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1N

Origin of Product

United States

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